molecular formula C9H14ClNS B1486714 3-(Thiophen-3-yl)piperidine hydrochloride CAS No. 1185077-50-2

3-(Thiophen-3-yl)piperidine hydrochloride

Cat. No.: B1486714
CAS No.: 1185077-50-2
M. Wt: 203.73 g/mol
InChI Key: WBBYZCGJCBDTLJ-UHFFFAOYSA-N
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Description

3-(Thiophen-3-yl)piperidine hydrochloride is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This compound features a piperidine ring, a common amine scaffold in pharmaceuticals, substituted at the 3-position with a thiophene heterocycle, a sulfur-containing aromatic ring that confers distinct electronic and steric properties . The hydrochloride salt form enhances the compound's solubility in aqueous systems, making it more suitable for various biological and chemical applications . This piperidine-thiophene hybrid serves as a valuable building block for researchers. While specific biological data for this exact compound may be limited, its core structure is a key pharmacophore in active pharmaceutical ingredients and investigational compounds. Structurally related compounds, particularly those based on piperidine and thiophene scaffolds, have demonstrated a range of biochemical activities. Thiophene derivatives are frequently explored for their anticancer properties , and piperidine-substituted thiophene[d]pyrimidine derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) with promising activity against HIV-1 . Furthermore, closely related analogs, such as 3-(Thiophen-2-yl)piperidine hydrochloride, have been studied for their potential interactions with kinases and voltage-gated sodium channels, suggesting utility in neuroscience and oncology research . Researchers can utilize this compound as a synthetic intermediate to develop novel molecular entities or as a starting point for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

3-thiophen-3-ylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS.ClH/c1-2-8(6-10-4-1)9-3-5-11-7-9;/h3,5,7-8,10H,1-2,4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBYZCGJCBDTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CSC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Thiophen-3-yl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antiviral, antibacterial, and antifungal activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a thiophene moiety. This structural combination is known to influence its interaction with various biological targets.

Antiviral Activity

Recent studies have evaluated the antiviral efficacy of compounds similar to this compound against various viral strains, particularly HIV. The following table summarizes key findings on the antiviral activity of related compounds:

CompoundEC50 (nM)CC50 (µM)SI (Selectivity Index)
9a2.2021597,727
15a1.7511766,857
Control (ETR)2.813.981,000

In this context, the selectivity index (SI) is calculated as the ratio of CC50 to EC50, indicating the compound's safety margin in comparison to its antiviral potency .

Antibacterial Activity

The antibacterial properties of thiophene-containing piperidines have been explored against both Gram-positive and Gram-negative bacteria. The following table illustrates the antibacterial activity of selected derivatives:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BPseudomonas aeruginosa16 µg/mL
Compound CEscherichia coli32 µg/mL

These results indicate that certain derivatives exhibit promising antibacterial effects, warranting further investigation into their mechanisms of action and potential therapeutic applications .

Antifungal Activity

In addition to antibacterial properties, compounds derived from piperidine and thiophene have shown antifungal activity against common fungal pathogens. The following data summarizes antifungal testing results:

CompoundFungal StrainMIC (µg/mL)
Compound DCandida albicans4
Compound EAspergillus niger8

These findings suggest that modifications to the piperidine structure can enhance antifungal efficacy, making these compounds viable candidates for further development .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors involved in viral replication and bacterial cell wall synthesis. For instance, some studies suggest that these compounds may inhibit reverse transcriptase in HIV or disrupt bacterial cell membrane integrity .

Case Studies

  • Antiviral Screening : A study conducted on a series of piperidine derivatives highlighted the importance of structural modifications in enhancing antiviral potency against HIV-1 strains. The most effective compounds exhibited low EC50 values while maintaining high selectivity indices, indicating their potential as therapeutic agents .
  • Antibacterial Evaluation : Another investigation assessed the antibacterial properties of thiophene-piperidine hybrids against resistant bacterial strains. Results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in treating infections caused by multidrug-resistant organisms .

Scientific Research Applications

Pharmaceutical Applications

  • Anticonvulsant Activity :
    • Research indicates that derivatives of piperidine, including 3-(thiophen-3-yl)piperidine hydrochloride, may exhibit anticonvulsant properties. Similar compounds have been evaluated in various seizure models, showing promise in reducing seizure frequency and severity.
  • Antimicrobial Properties :
    • The thiophene component is associated with antimicrobial activity. Compounds with similar structures have been shown to possess antibacterial and antifungal effects, suggesting that this compound could be explored for its potential in treating infectious diseases.
  • Pain Management :
    • There is ongoing research into the analgesic properties of thiophene derivatives. Studies have demonstrated that certain piperidine derivatives can alleviate pain in animal models, indicating a potential therapeutic application for this compound in pain management .
  • Anticancer Potential :
    • Preliminary studies suggest that this compound may have anticancer effects, particularly against certain types of tumors. The mechanism is thought to involve the modulation of cell signaling pathways that regulate cell proliferation and apoptosis.

Biochemical Interactions

This compound interacts with various biological targets:

  • Enzyme Modulation : It has been observed to affect the activity of enzymes involved in metabolic pathways, which could lead to significant implications in drug metabolism and efficacy .
  • Cell Signaling Pathways : The compound may influence pathways related to inflammation and cellular stress responses, which are crucial in the context of chronic diseases.

Case Studies

  • Anticonvulsant Efficacy :
    • In a study evaluating the anticonvulsant properties of similar compounds, researchers administered various piperidine derivatives to animal models experiencing induced seizures. Results showed a significant reduction in seizure duration and frequency when treated with these compounds, suggesting that this compound could be further investigated for its potential as an anticonvulsant agent .
  • Pain Relief Studies :
    • A focused investigation into the analgesic effects of thiophene derivatives revealed that certain compounds significantly reduced pain responses in formalin-induced pain models. This indicates a pathway for exploring this compound as a novel analgesic treatment option .

Comparison with Similar Compounds

Key Observations :

  • Thiophene Position : The thiophen-3-yl group in the target compound contrasts with thiophen-2-yl in thiofentanyl. Positional isomerism affects receptor binding; e.g., thiophen-2-yl is common in opioid ligands .
  • Electron-Donating vs. Withdrawing Groups : Pitolisant’s 4-chlorophenyl enhances binding to histamine H3 receptors via π-stacking, while trifluoromethyl groups increase metabolic stability .

Insights :

  • Thiophene Moieties : Thiophen-3-yl groups are less common in CNS drugs than thiophen-2-yl, but their electron-rich structure may facilitate interactions with enzymes like cytochrome P450 or kinases .
  • Piperidine as a Scaffold : Piperidine’s conformational flexibility allows diverse substitutions for optimizing binding to targets such as GPCRs or ion channels .

Preparation Methods

Synthesis of the Piperidine Core

A key intermediate in the preparation is often a 3-aminopiperidin-2-one or related lactam, which upon reduction yields the 3-aminopiperidine skeleton. According to patent literature, (R)-3-aminopiperidine dihydrochloride can be prepared by reducing (R)-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride (LiAlH4). The precursor lactam is synthesized by treating (R)-methyl 2,5-diaminopentanoate dihydrochloride with a base in methanol at low temperatures (between -10°C and 0°C), followed by acidification with hydrochloric acid in methanol at 0–20°C to form the hydrochloride salt of the lactam intermediate.

Step Reagents/Conditions Purpose Temperature Solvent
1 Base (1.5–3 equiv) + (R)-methyl 2,5-diaminopentanoate dihydrochloride (1 equiv) Formation of lactam intermediate -10°C to 0°C Methanol
2 Hydrochloric acid (1.0–1.5 equiv) Conversion to lactam hydrochloride salt 0°C to 20°C Methanol
3 Lithium aluminum hydride Reduction of lactam to 3-aminopiperidine Ambient or controlled Methyl tert-butyl ether / Methanol

This sequence allows for stereoselective preparation of the piperidine ring with the amino group at the 3-position.

Formation of the Hydrochloride Salt

To improve the compound's stability, crystallinity, and solubility, the free base 3-(thiophen-3-yl)piperidine is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, often methanol or ethanol, at controlled temperatures (0°C to 20°C).

This step involves:

  • Dissolving the free base in solvent
  • Adding 1.0–1.5 equivalents of HCl
  • Stirring at low temperature to precipitate the hydrochloride salt
  • Isolation by filtration and drying

Summary of Preparation Methodology

Stage Starting Material Reagents/Conditions Product
Lactam formation (R)-methyl 2,5-diaminopentanoate dihydrochloride Base in methanol, -10°C to 0°C (R)-3-aminopiperidin-2-one
Lactam salt formation (R)-3-aminopiperidin-2-one HCl in methanol, 0–20°C (R)-3-aminopiperidin-2-one hydrochloride
Reduction (R)-3-aminopiperidin-2-one hydrochloride LiAlH4 in methyl tert-butyl ether/methanol (R)-3-aminopiperidine hydrochloride
Thiophene coupling 3-halopiperidine derivative + thiophen-3-ylboronic acid Pd-catalyzed Suzuki coupling, base, 80–110°C 3-(Thiophen-3-yl)piperidine
Salt formation 3-(Thiophen-3-yl)piperidine HCl in methanol/ethanol, 0–20°C 3-(Thiophen-3-yl)piperidine hydrochloride

Research Findings and Analysis

  • The reduction of lactam intermediates with LiAlH4 provides a stereoselective route to 3-aminopiperidines, which is essential for the biological activity of the final compound.
  • Suzuki–Miyaura coupling is the preferred method for attaching the thiophene ring due to its mild conditions and tolerance of functional groups, enabling high yields and purity.
  • The hydrochloride salt formation is critical for pharmaceutical applications, enhancing solubility and stability.
  • Alternative methods such as direct nucleophilic substitution or other cross-coupling reactions may be less efficient or require harsher conditions.
  • The stereochemistry of the piperidine ring can be controlled through the choice of starting materials and reaction conditions, with chiral chromatography or salt resolution techniques used for enantiomeric purification if needed.

Q & A

Q. What are the recommended synthetic routes for 3-(Thiophen-3-yl)piperidine hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of thiophene precursors with piperidine derivatives under acidic or basic conditions. For example, thiophene rings can be formed via cyclization of diones or thioesters, followed by coupling with piperidine intermediates. Optimization may include adjusting catalysts (e.g., Pd for cross-coupling), temperature (controlled reflux), or solvent polarity. Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. How should researchers determine physicochemical properties (e.g., solubility, melting point) when literature data is unavailable?

  • Methodological Answer : Use differential scanning calorimetry (DSC) for melting point analysis and gravimetric methods for solubility in solvents (e.g., water, ethanol, DMSO). For hygroscopicity, dynamic vapor sorption (DVS) can assess moisture uptake. Spectroscopic techniques (FTIR, NMR) confirm structural integrity during characterization .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer : Store at 2–8°C in airtight containers to prevent degradation. Use fume hoods to avoid aerosol inhalation, and wear nitrile gloves, safety goggles, and lab coats. For spills, collect solid material with absorbent pads and dispose via hazardous waste protocols. Respiratory protection (e.g., NIOSH-approved masks) is advised during large-scale handling .

Advanced Research Questions

Q. How can a stability-indicating HPLC method be developed to resolve degradation products of this compound?

  • Methodological Answer : Employ forced degradation studies (acid/base hydrolysis, oxidative stress) to generate impurities. Use a C18 column with a gradient mobile phase (e.g., acetonitrile/ammonium formate buffer) and UV detection at 254 nm. System suitability testing, as per USP guidelines, ensures resolution between the parent compound and by-products (e.g., sulfoxides or hydrolyzed derivatives) .

Q. What strategies validate the interaction of this compound with serotonin receptors?

  • Methodological Answer : Conduct radioligand displacement assays using [³H]-paroxetine (a related SSRI) in neuronal membrane preparations. Compare IC₅₀ values with structural analogs (e.g., duloxetine derivatives). Molecular docking studies using serotonin receptor crystal structures (PDB IDs) can predict binding affinities and guide mutagenesis experiments .

Q. How can contradictory cytotoxicity data across cell lines be reconciled for this compound?

  • Methodological Answer : Standardize assay conditions (e.g., MTT protocol per Mosmann et al., 1983) using matched cell lines (e.g., HEK-293 vs. SH-SY5Y). Control for variables like incubation time, serum concentration, and compound solubility. Validate results with orthogonal assays (e.g., ATP luminescence) and reference compounds .

Q. What chromatographic techniques separate enantiomers of this compound derivatives?

  • Methodological Answer : Chiral stationary phases (e.g., Chiralpak IA or IB) with hexane:isopropanol mobile phases resolve enantiomers. Adjust column temperature and flow rate to optimize resolution. Confirm enantiomeric purity via polarimetry or circular dichroism (CD) spectroscopy .

Q. How are metabolic pathways and major metabolites identified for this compound?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLM) or hepatocytes, followed by LC-MS/MS analysis. Use high-resolution mass spectrometry (HRMS) to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with synthetic standards or databases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Thiophen-3-yl)piperidine hydrochloride
Reactant of Route 2
3-(Thiophen-3-yl)piperidine hydrochloride

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